molecular formula C16H22N6 B6456881 2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549016-63-7

2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6456881
CAS No.: 2549016-63-7
M. Wt: 298.39 g/mol
InChI Key: MFCQXZXSRFNSLE-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups and a piperazine ring

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many pyrimidine derivatives have been found to have anticancer activity by inhibiting protein kinases .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. Given the biological importance of both pyrimidines and piperazines, there could be potential for interesting bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions:

    Piperazine Ring Attachment: The piperazine ring is introduced via nucleophilic substitution, where 4-(4-methylpyrimidin-2-yl)piperazine reacts with the pyrimidine core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Introduction of various functional groups leading to derivatives with potentially enhanced biological activity.

Scientific Research Applications

2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethylpyrimidine: Lacks the piperazine ring, resulting in different biological activities.

  • **4-

Properties

IUPAC Name

2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-11-5-6-17-16(18-11)22-9-7-21(8-10-22)15-12(2)13(3)19-14(4)20-15/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCQXZXSRFNSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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